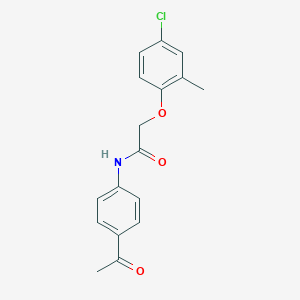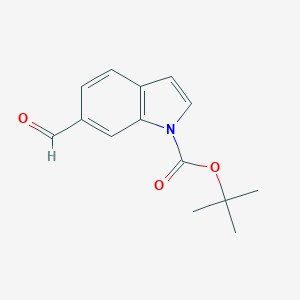
Tert-butyl 6-formyl-1H-indole-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 6-formyl-1H-indole-1-carboxylate (TBFIC) is a heterocyclic compound containing an indole ring, a formyl group and a tert-butyl group. It is a white powder and has a melting point of 67-68 °C. TBFIC has been extensively studied in the field of organic synthesis, with the aim of developing new synthetic routes for the synthesis of indole derivatives. TBFIC has also been used in the development of novel drugs and in the study of biological processes.
Wirkmechanismus
Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are hormones that regulate inflammation, pain, and other biological processes. Tert-butyl 6-formyl-1H-indole-1-carboxylate binds to the active site of COX-2, which prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibits the production of prostaglandins, which reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to have a variety of biochemical and physiological effects. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which reduces inflammation and pain. Tert-butyl 6-formyl-1H-indole-1-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Tert-butyl 6-formyl-1H-indole-1-carboxylate has also been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Tert-butyl 6-formyl-1H-indole-1-carboxylate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using Tert-butyl 6-formyl-1H-indole-1-carboxylate in laboratory experiments is its low cost and availability. Tert-butyl 6-formyl-1H-indole-1-carboxylate is commercially available and is relatively inexpensive compared to other compounds used in organic synthesis. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, Tert-butyl 6-formyl-1H-indole-1-carboxylate has a number of limitations. Tert-butyl 6-formyl-1H-indole-1-carboxylate is sensitive to light and air and should be stored in a dark, airtight container. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate is corrosive and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of Tert-butyl 6-formyl-1H-indole-1-carboxylate. One potential direction is the development of novel drugs based on the structure of Tert-butyl 6-formyl-1H-indole-1-carboxylate. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities, and further research into the structure-activity relationships of Tert-butyl 6-formyl-1H-indole-1-carboxylate could lead to the development of new drugs. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate could be used in the development of novel catalysts for organic synthesis. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to be an effective catalyst for the formation of carbon-carbon bonds, and further research into the structure-activity relationships of Tert-butyl 6-formyl-1H-indole-1-carboxylate could lead to the development of more efficient catalysts for organic synthesis. Finally, Tert-butyl 6-formyl-1H-indole-1-carboxylate could be used in the study of biological processes, such as the regulation of gene expression, the regulation of cell proliferation and differentiation, and the regulation
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-formyl-1H-indole-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of indole derivatives, the development of novel drugs, and the study of biological processes. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been used in the synthesis of indole derivatives, such as indole-3-acetic acid, indole-3-aldehyde, and indole-3-carboxylic acid. Tert-butyl 6-formyl-1H-indole-1-carboxylate has also been used in the development of novel drugs, such as indole-3-acetic acid derivatives, which have been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities. Tert-butyl 6-formyl-1H-indole-1-carboxylate has also been used in the study of biological processes, such as the regulation of gene expression, the regulation of cell proliferation and differentiation, and the regulation of signal transduction pathways.
Eigenschaften
IUPAC Name |
tert-butyl 6-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOBUJIAVBTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228891 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-formyl-1H-indole-1-carboxylate | |
CAS RN |
127956-28-9 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
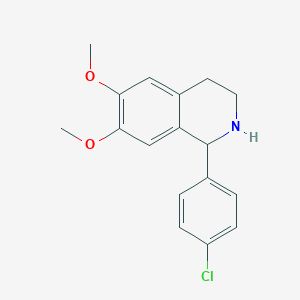
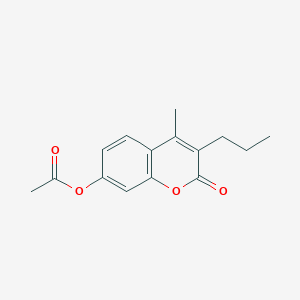
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
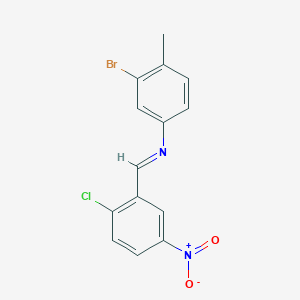
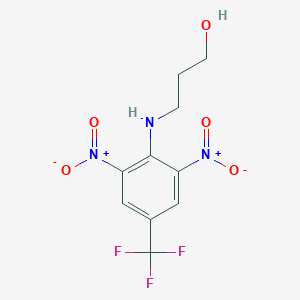
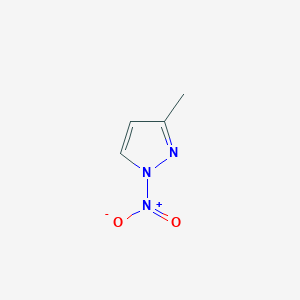
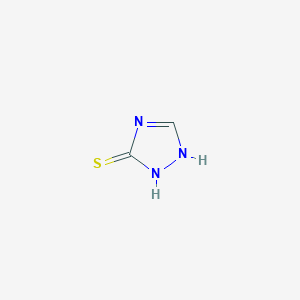
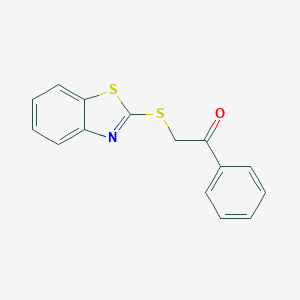
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
